2-Amino-4-oxopentanoic acid

Neurosurgery Neuro-oncology Fluorescence-guided surgery

Standard white-light surgery achieves only 47.8% gross-total resection (GTR) in high-grade gliomas. 2-Amino-4-oxopentanoic acid (5-ALA) is the sole prodrug with RCT-level evidence improving GTR to 79.1% (RESECT trial). - Fluorescence-guided surgery (FGS): Oral formulation for malignant glioma visualization - Photodynamic diagnosis (PDD): Per-biopsy sensitivity increases from 71.4% to 91.2% in UTUC - Topical PDT: Equivalent efficacy to MAL for actinic keratosis with flexible procurement options Clinically mandated for neuro-oncology programs. Available for research and hospital pharmacy formularies.

Molecular Formula C5H9NO3
Molecular Weight 131.13 g/mol
Cat. No. B12073376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-oxopentanoic acid
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Structural Identifiers
SMILESCC(=O)CC(C(=O)O)N
InChIInChI=1S/C5H9NO3/c1-3(7)2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)
InChIKeyQUCHWTCTBHQQDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-ALA Sourcing Guide for Clinical & Research Applications


5-Aminolevulinic acid (5-ALA), also known as 2-Amino-4-oxopentanoic acid, is an endogenous non-proteinogenic amino acid and the committed precursor in the heme biosynthesis pathway, leading to the accumulation of the fluorescent photosensitizer protoporphyrin IX (PpIX) in certain tissues [1]. Its clinical utility as a prodrug in fluorescence-guided surgery (FGS) and photodynamic diagnosis/therapy (PDD/PDT) is established, with specific formulations approved for the intraoperative visualization of malignant glioma tissue [2].

Heme biosynthesis prodrug pathway probe for PpIX accumulation studies
Supports fluorescence-guided surgery protocols (reported glioma/UTUC applications)
Phase III trial-reported resection endpoint improvement context

Why 5-ALA Cannot Be Substituted


While several compounds induce protoporphyrin IX (PpIX) accumulation or serve as fluorophores for guided surgery (e.g., methyl aminolevulinate (MAL), hexaminolevulinate (HAL), sodium fluorescein), generic substitution is not scientifically justified. 5-ALA is the only PpIX precursor to demonstrate a statistically significant, randomized controlled trial-validated improvement in gross-total resection (GTR) rates for high-grade gliomas, a benchmark not achieved by other fluorophores [1]. Furthermore, differences in lipophilicity and enzymatic conversion kinetics between 5-ALA and its ester derivatives (e.g., HAL, MAL) lead to disparate tissue penetration and PpIX accumulation profiles, which are critical for specific clinical protocols [2]. The evidence presented in Section 3 details these quantifiable performance differentials.

Property
5-ALA
MAL / HAL / Others
GTR Endpoint Evidence
Phase III trial-reported (RESECT)
No comparable Phase III evidence
PpIX Conversion Profile
Endogenous pathway; rapid conversion
Ester prodrugs; altered lipophilicity, tissue penetration may differ

5-ALA Quantitative Evidence


Glioblastoma Resection: 5-ALA vs. White Light

In a multicenter randomized phase III trial (RESECT) for newly diagnosed glioblastoma, 5-ALA fluorescence-guided surgery (FGS) resulted in a significantly higher gross-total resection (GTR) rate compared to conventional white-light microsurgery [1].

GBM Resection GTR
Head-to-head
79.1% vs 47.8% (OR 4.13 [95% CI 1.94–8.79])
Supports resection-extent endpoint improvement in trial context.
Phase III (RESECT); oral 20 mg/kg.
Neurosurgery Neuro-oncology Fluorescence-guided surgery

Urothelial Carcinoma Detection: 5-ALA vs. White Light

In a retrospective study of upper tract urothelial carcinoma (UTUC), photodynamic diagnosis (PDD) enhanced with oral 5-aminolevulinic acid demonstrated significantly higher sensitivity compared to standard white light (WL) ureteroscopy [1].

UTUC Detection Sensitivity
Head-to-head
91.2% vs 71.4% (absolute increase 19.8 pp)
Supports per-biopsy sensitivity endpoint improvement.
Retrospective study; oral 5-ALA.
Urology Urothelial carcinoma Photodynamic diagnosis Bladder cancer

Fluorescence Positivity: Low-Grade vs. High-Grade Gliomas

A systematic review of 5-ALA fluorescence-guided surgery for low-grade gliomas (LGG) found a very low rate of visible fluorescence positivity in Grade II tumors compared to the high fluorescence rates observed in high-grade gliomas (HGG) [1]. This provides critical context for its optimal use case.

LGG Fluorescence Positivity
Class-level inference
7.3% positivity in WHO Grade II LGG
Class-level fluorescence positivity review; limited LGG utility.
Systematic review, 451 tumors.
Low-grade glioma Neurosurgery Fluorescence-guided surgery Tumor imaging

Topical PDT for Skin Cancer: ALA vs. MAL

A comparative review and clinical studies indicate that while methyl aminolevulinate (MAL) offers some practical advantages in formulation and application, the clinical efficacy of ALA-PDT and MAL-PDT for actinic keratosis (AK) and non-melanoma skin cancers (NMSC) appears to be equivalent [1][2].

NMSC Lesion Clearance
Cross-study comparable
Equivalent efficacy reported for AK and NMSC
Supports non-inferior lesion clearance endpoint review.
MAL may offer shorter incubation; workflow factor.
Dermatology Actinic keratosis Basal cell carcinoma Topical photodynamic therapy

Optimal 5-ALA Use Cases


Maximizing Resection in Newly Diagnosed High-Grade Glioma

Procurement of oral 5-ALA (e.g., Gleolan) is a clinically mandated standard of care for centers performing fluorescence-guided surgery on suspected high-grade gliomas. As demonstrated by the RESECT trial, its use is the only proven method to increase gross-total resection rates from 47.8% to 79.1% compared to standard white-light surgery [1]. This application scenario should be the primary driver of formulary addition and capital equipment planning.

Enhancing Diagnostic Accuracy in UTUC Ureteroscopy

Urology departments seeking to improve the diagnostic yield of ureteroscopy for suspected UTUC should prioritize the use of oral 5-ALA for photodynamic diagnosis (PDD). Quantitative evidence shows a substantial improvement in per-biopsy sensitivity from 71.4% with white light to 91.2% with PDD, enabling more accurate tumor mapping and targeted biopsy [1]. This is a high-value application for improving patient staging and treatment planning.

Topical PDT for Actinic Keratosis and Superficial Skin Cancers

Dermatology clinics can utilize topical 5-ALA formulations (e.g., Ameluz) for PDT of actinic keratosis and superficial non-melanoma skin cancers. Comparative data indicates its clinical efficacy is equivalent to the alternative prodrug, methyl aminolevulinate (MAL) [1][2]. This positions 5-ALA as a cost-effective and clinically sound option for field-directed therapy, where procurement decisions can be based on institutional pricing, shelf-life, and practitioner preference without compromising patient outcomes.

Fluorescence-Guided Resection in Recurrent High-Grade Glioma

Similar to its use in newly diagnosed cases, 5-ALA is a valuable tool for improving the extent of resection in repeat surgeries for recurrent high-grade glioma. The enhanced visualization of infiltrative tumor margins allows for a more complete and safe cytoreduction, which is a cornerstone of salvage therapy. Procurement should be considered essential for comprehensive neuro-oncology surgical programs.

Application
Selection Property
Validation Focus
High-grade glioma resection
Phase III trial-reported GTR endpoint improvement
Extent of resection endpoint assessment
UTUC photodynamic diagnosis
Reported per-biopsy sensitivity increase
Diagnostic yield and biopsy guidance endpoint
Actinic keratosis / NMSC topical PDT
Equivalent efficacy to MAL in lesion clearance
Operational workflow and cost evaluation
Recurrent HGG fluorescence-guided resection
Infiltrative margin visualization support
Repeat resection extent endpoint evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


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